Amino-O-tolyl-acetic acid methyl ester hydrochloride
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Overview
Description
Synthesis Analysis
Amino acid methyl ester hydrochlorides, including Amino-O-tolyl-acetic acid methyl ester hydrochloride, can be prepared in good to excellent yields by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane . This method is compatible with natural amino acids, as well as other aromatic and aliphatic amino acids .Molecular Structure Analysis
The molecular structure of Amino-O-tolyl-acetic acid methyl ester hydrochloride consists of 10 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom. The molecular weight of the compound is 215.67 g/mol.Chemical Reactions Analysis
Amino acid methyl esters are important intermediates in organic synthesis and have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials . A variety of reagents have been reported for the transformation of amino acids into amino acid methyl esters .Scientific Research Applications
Synthesis of Amino Acid Methyl Esters
Amino acid methyl esters are important intermediates in organic synthesis . Amino-O-tolyl-acetic acid methyl ester hydrochloride can be synthesized through the esterification of corresponding amino acids with methanol using trimethylchlorosilane . This method offers convenience, mild conditions, and good to excellent yields .
Peptide Synthesis
Amino acid methyl esters, including Amino-O-tolyl-acetic acid methyl ester hydrochloride, are used in peptide synthesis . They can be used to create a variety of peptides, which are essential in biological research and drug development .
Medicinal Chemistry
In medicinal chemistry, amino acid methyl esters are used as building blocks for the synthesis of various pharmaceutical compounds . They can be used to create drugs with a wide range of therapeutic effects .
Chiral Sources
Amino acid methyl esters are used as chiral sources . They can be used to create chiral compounds, which are important in many areas of chemistry, including pharmaceuticals, agrochemicals, and materials science .
Polymer Materials
Amino acid methyl esters are used in the creation of polymer materials . They can be used to create polymers with a variety of properties, making them useful in a wide range of applications .
Biological Potential of Indole Derivatives
Although not directly related to Amino-O-tolyl-acetic acid methyl ester hydrochloride, it’s worth noting that amino acid methyl esters can be used in the synthesis of indole derivatives . These compounds have shown significant biological potential, including anti-HIV-1 activity .
Mechanism of Action
Target of Action
Amino acid methyl esters, in general, are important intermediates in organic synthesis and have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials .
Mode of Action
It’s known that amino acid methyl esters are prepared by the reaction of amino acids with methanol in the presence of trimethylchlorosilane . This process is compatible with natural amino acids, as well as other aromatic and aliphatic amino acids .
Biochemical Pathways
Amino acid methyl esters are known to play a role in peptide synthesis , which is a crucial biochemical pathway for protein production in cells.
Pharmacokinetics
The compound is soluble in dmso and methanol , which may influence its absorption and distribution in the body.
Action Environment
The action of Amino-O-tolyl-acetic acid methyl ester hydrochloride can be influenced by environmental factors. For instance, its solubility in DMSO and Methanol suggests that its action, efficacy, and stability may be affected by the solvent environment. Furthermore, its synthesis involves a reaction at room temperature , indicating that temperature could also be a significant environmental factor.
properties
IUPAC Name |
methyl 2-amino-2-(2-methylphenyl)acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-5-3-4-6-8(7)9(11)10(12)13-2;/h3-6,9H,11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDHYWCEIUBSOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-O-tolyl-acetic acid methyl ester hydrochloride | |
CAS RN |
191401-35-1 |
Source
|
Record name | Amino-o-tolyl-acetic acid methyl ester hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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